1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a dimethylamino-substituted phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Substitution Reaction: The dimethylamino group is introduced via a substitution reaction on the phenyl ring.
Carboxylation: The carboxylic acid group is added through a carboxylation reaction, often involving the use of carbon dioxide under specific conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid is valuable in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-[4-(Methylamino)phenyl]cyclopropane-1-carboxylic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
1-[4-(Amino)phenyl]cyclopropane-1-carboxylic acid: Contains an amino group instead of a dimethylamino group.
1-[4-(Dimethylamino)phenyl]cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group
The uniqueness of this compound lies in its combination of a cyclopropane ring, a dimethylamino-substituted phenyl ring, and a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)10-5-3-9(4-6-10)12(7-8-12)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAVVLJBNZKFGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314660-66-6 |
Source
|
Record name | 1-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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